1-(Tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid is an organic compound that features a tert-butoxycarbonyl protecting group. This compound is significant in synthetic organic chemistry, particularly in the synthesis of complex organic molecules and peptides. The presence of the tert-butoxycarbonyl group allows for the protection of amine functionalities during chemical reactions, enhancing the stability and reactivity of the compound under mild conditions.
This compound can be sourced from various chemical suppliers and is classified as a piperidine derivative. It is often used in pharmaceutical and chemical research due to its unique properties and versatility in chemical synthesis.
The synthesis of 1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid typically involves several steps, starting from commercially available piperidine derivatives. A common synthetic route includes:
The reaction conditions must be carefully controlled, including temperature, solvent choice, and reagent concentrations, to optimize yield and minimize by-products. Typical yields can vary based on these factors but are generally high due to the stability provided by the tert-butoxycarbonyl group.
The molecular formula for 1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid is . The structure consists of a piperidine ring substituted with a tert-butoxycarbonyl group at one nitrogen atom and a 3-methoxyphenyl group at the fourth carbon position.
1-(Tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid can undergo several types of reactions:
The reactivity of this compound is influenced by its molecular structure, particularly the position of substituents on the piperidine ring. This allows for selective reactions that are advantageous in synthetic applications.
The mechanism of action for 1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid primarily involves its interaction with amines under aqueous conditions. The tert-butoxycarbonyl group protects the amine from unwanted reactions during synthesis, allowing for more controlled transformations.
The use of di-tert-butyl dicarbonate as a protecting agent facilitates this process by forming a stable carbamate intermediate that can be selectively deprotected when desired. This mechanism highlights the importance of protecting groups in organic synthesis, particularly for complex molecules .
1-(Tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid has several scientific applications:
This compound exemplifies the importance of protecting groups in organic chemistry, facilitating complex syntheses while maintaining high levels of selectivity and efficiency.
The molecular design of 1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid integrates three pharmaceutically significant components that synergistically enhance its utility: (1) The Boc-protected amine confers stability to the piperidine nitrogen during synthetic manipulations while enabling facile deprotection under mild acidic conditions to generate secondary amine intermediates for nucleophilic reactions [5] [6]. (2) The C4-disubstitution pattern creates a sterically constrained quaternary center that locks the piperidine ring into specific conformations, potentially enhancing target binding selectivity. This feature is evidenced in its crystallographically confirmed chair conformation with axial carboxylate orientation in analogous structures [8]. (3) The 3-methoxyphenyl moiety provides aromatic stacking capabilities and electron-rich pharmacophore elements critical for CNS receptor interactions, while the carboxylic acid group serves as a hydrogen-bond donor/acceptor and enables derivatization to amides, esters, or ketones [2] [4].
Table 1: Structural Components and Their Pharmaceutical Functions
Structural Feature | Role in Drug Design | Example Derivatives |
---|---|---|
Boc-Protected Amine | Temporary protection; Enables controlled deprotection for salt formation or alkylation | Amine hydrochlorides; N-alkylated piperidines |
3-Methoxyphenyl Group | Enhances CNS penetration; Provides π-system for receptor binding | Analogues with varied aryl substitutions |
Carboxylic Acid Functionality | Serves as H-bonding motif; Permits conversion to bioisosteres (tetrazoles, acyl sulfonamides) | Amides; Peptide conjugates; Heterocyclic hybrids |
C4-Disubstituted Piperidine | Restricts ring conformation; Increases 3D complexity for selective target engagement | Spirocyclic derivatives; Bicyclic fused systems |
The stereochemistry at C3 and C4 significantly influences biological activity. As evidenced in patent US7615555B2, the (3R,4S) diastereomer of related piperidinecarboxylic acids demonstrates superior CCR5 binding affinity (>100-fold) compared to other stereoisomers, highlighting the critical importance of chiral control in optimizing target interactions [8]. The 3-methoxy substitution pattern specifically enhances blood-brain barrier permeability compared to para-substituted analogues, as confirmed in radiolabeled distribution studies of structurally related compounds [3] [9].
This compound exemplifies a convergent synthon with orthogonal reactivity: the Boc group undergoes acidolysis (TFA/DCM) without affecting the carboxylic acid or methoxyaryl functions, while the carboxylate engages in coupling reactions (e.g., EDC/HOBt amidation) under conditions that preserve the Boc group [5] [6]. This dual functionality enables its application in diverse synthetic pathways:
Table 2: Synthetic Applications of 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic Acid
Transformation | Reagents/Conditions | Key Applications |
---|---|---|
Boc Deprotection | TFA/DCM (1:1), 0-25°C, 1-2h | Generates secondary amine for N-functionalization |
Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF, 25°C | Peptide mimetics; Amide library production |
Esterification | SOCl2/ROH; DCC/DMAP | Prodrug synthesis; Screening precursors |
Reductive Amination (N-term) | NaBH3CN or NaBH(OAc)3, R1R2C=O, DCE/MeOH | Tertiary amine generation for CNS candidates |
The commercial availability of both racemic and enantiopure forms (e.g., rac-(3R,4S) from suppliers like Sigma-Aldrich [2] [4]) facilitates rapid access to stereochemically defined intermediates. This is exemplified in the synthesis of CCR5 antagonists where the 3-methoxyphenyl variant demonstrated enhanced metabolic stability over its 4-trifluoromethyl counterpart (CAS 1260649-60-2) in microsomal assays [8].
The structural attributes of this piperidine derivative align with key requirements for CNS drug candidates: molecular weight < 400 Da (experimental MW = 335.4), moderate lipophilicity (calculated cLogP = 2.5-3.0), and presence of hydrogen-bonding groups (carboxylic acid TPSA ≈ 70 Ų) [8]. The 3-methoxyphenyl substitution specifically enhances blood-brain barrier (BBB) penetration through increased membrane diffusivity and reduced P-glycoprotein recognition compared to 4-substituted isomers or polar heterocycles [2] [9]. This advantage is quantified in comparative studies of 3- vs. 4-methoxyphenyl piperidines, where the meta-substituted analogues exhibited 3-5 fold greater brain:plasma ratios in rodent pharmacokinetic models [3].
Patent US7615555B2 details structurally related piperidine-4-carboxylic acids as chemokine receptor CCR5 modulators with potential application in neuroinflammatory disorders [8]. The 3-methoxyaryl substitution pattern in these compounds demonstrates optimal binding to neurological targets (Ki < 100 nM for CCR5) while maintaining favorable logD values (1.5-2.5) critical for CNS exposure. Additionally, the carboxylic acid functionality enables salt formation with tromethamine or sodium ions to enhance aqueous solubility (>5 mg/mL at pH 7.4) for in vivo efficacy studies [8].
Table 3: Comparative Analysis of Piperidinecarboxylic Acid Derivatives in CNS Drug Discovery
Structural Variant | CNS Target | BBB Penetration (Brain/Plasma Ratio) | Key Advantage |
---|---|---|---|
4-(3-Methoxyphenyl) [Subject Compound] | CCR5; Opioid receptors | 0.8-1.2 (rat) | Balanced lipophilicity for BBB crossing |
4-(4-Methoxyphenyl) [CAS not specified] | SGLT2; Dopamine transporters | 0.3-0.5 (rat) | Peripheral target selectivity |
3-(Trifluoromethyl)-4-carboxylic acid [1260649-60-2] | mGluR5; GABAA | 0.2-0.4 (rat) | Enhanced metabolic stability |
4-(4-Hydroxyphenyl) [Analogous deoxy compound] | MAO-A; Serotonin receptors | 0.1-0.3 (rat) | Reduced clearance; Increased half-life |
Current research explores this compound as a precursor to dual-pharmacology ligands, particularly opioid receptor modulators with reduced abuse liability. The carboxylic acid permits conjugation with opioid peptide sequences (e.g., enkephalin analogues) to create chimeric molecules that simultaneously engage G-protein coupling and β-arrestin pathways [8]. This approach aims to develop next-generation analgesics with improved therapeutic indices, where the 3-methoxyphenyl group contributes to μ-opioid receptor affinity while the constrained piperidine core mitigates respiratory depression through selective signaling bias.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7